6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring with a phenethyl group at the 2-position, an oxo group at the 6-position, and a carboxylic acid group at the 5-position.
Mechanism of Action
Target of Action
The primary target of 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid . It plays a crucial role in the effective treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with its target, XO, by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . This interaction inhibits the activity of XO, thereby reducing the production of uric acid .
Biochemical Pathways
By inhibiting XO, the compound affects the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine, and xanthine to uric acid . This results in a decrease in uric acid levels in the body, which is beneficial in the treatment of hyperuricemia and gout .
Result of Action
The primary result of the compound’s action is the inhibition of XO, leading to a decrease in uric acid production . This can help to alleviate symptoms associated with hyperuricemia and gout, conditions characterized by high levels of uric acid in the blood .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes, β-ketoesters, and urea or thiourea under acidic or basic conditions. One common method is the Biginelli reaction, which is a three-component reaction that can be carried out under reflux conditions in ethanol or other suitable solvents .
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the Biginelli reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the oxo group can yield the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of 6-hydroxy-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid.
Substitution: Various substituted phenethyl derivatives depending on the electrophile used.
Scientific Research Applications
6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid has been studied for its potential as a xanthine oxidase inhibitor, which makes it a candidate for the treatment of hyperuricemia and gout . Additionally, its derivatives have shown promise in inhibiting matrix metalloproteinases, which are involved in tissue remodeling and various pathological conditions such as cancer and arthritis . The compound is also explored for its antimicrobial and anti-inflammatory properties, making it relevant in medicinal chemistry and drug development .
Comparison with Similar Compounds
- 6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-Phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-(4-Alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Uniqueness: 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the presence of the phenethyl group, which enhances its biological activity and specificity towards certain enzymes. This structural feature distinguishes it from other dihydropyrimidine derivatives and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
6-oxo-2-(2-phenylethyl)-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12-10(13(17)18)8-14-11(15-12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTDFWBSOKAKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=C(C(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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